[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone
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Overview
Description
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a thiazole ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzimidazole moiety. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Benzimidazole: The final step involves coupling the thiazole derivative with a benzimidazole derivative, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of both thiazole and benzimidazole rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and benzimidazole rings could facilitate binding to biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1H-benzimidazol-2-yl)piperazin-1-yl]methanone: Lacks the methyl group on the benzimidazole ring.
[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]ethanone: Has an ethanone group instead of a methanone group.
Uniqueness
The presence of both a thiazole and a benzimidazole ring in [2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]methanone makes it unique compared to other compounds. This dual-ring system can provide a diverse range of chemical and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22ClN5OS |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22ClN5OS/c1-12(2)16-15(22-18(20)27-16)17(26)24-8-10-25(11-9-24)19-21-13-6-4-5-7-14(13)23(19)3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
WPKNJOJBHYUALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
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